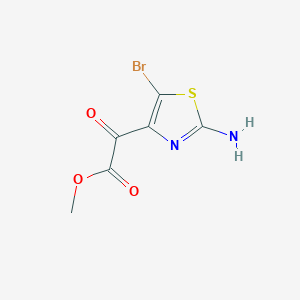

(2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2-amino-5-bromo-1,3-thiazol-4-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3S/c1-12-5(11)3(10)2-4(7)13-6(8)9-2/h1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRWHXFNQUHDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=C(SC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661731 | |

| Record name | Methyl (2-amino-5-bromo-1,3-thiazol-4-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-73-8 | |

| Record name | Methyl (2-amino-5-bromo-1,3-thiazol-4-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Lynchpin in Advanced Antibiotic Synthesis: A Technical Guide to (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester

Abstract

This technical guide provides a comprehensive overview of methyl (2-amino-5-bromothiazol-4-yl)oxoacetate, a pivotal intermediate in the synthesis of advanced-generation cephalosporin antibiotics. With a focus on scientific integrity and practical application, this document delves into the synthesis, chemical properties, and critical role of this molecule in the construction of complex active pharmaceutical ingredients (APIs). Detailed experimental protocols, mechanistic insights, and characterization data are presented to support researchers, scientists, and drug development professionals in their work with this versatile building block.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This privileged scaffold is a key component in pharmaceuticals ranging from antivirals and anti-inflammatories to, most notably, a powerful class of antibiotics.[2][3] The unique electronic and structural properties of the 2-aminothiazole ring system allow for diverse functionalization, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles.

(2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester (CAS 914349-73-8) has emerged as a critical intermediate, particularly in the synthesis of the fifth-generation cephalosporin, ceftaroline fosamil.[4][5] This antibiotic exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA), addressing a significant challenge in the treatment of bacterial infections. The strategic placement of the amino, bromo, and oxoacetic acid methyl ester functionalities on the thiazole core of this intermediate provides the necessary handles for the intricate assembly of the final drug molecule. This guide will illuminate the synthesis and utility of this essential building block.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The table below summarizes its key identifiers and expected properties based on its structure and data from analogous compounds.

| Property | Value |

| CAS Number | 914349-73-8 |

| Molecular Formula | C₆H₅BrN₂O₃S |

| Molecular Weight | 281.09 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols |

Spectroscopic Characterization:

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (around 3.8-4.0 ppm) and a broad singlet for the amine protons (which would be exchangeable with D₂O).

-

¹³C NMR: Resonances for the carbonyl carbons of the ester and ketone, the carbons of the thiazole ring (including the carbon bearing the bromine atom), and the methyl carbon of the ester are anticipated.

-

IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching of the amine (around 3400-3200 cm⁻¹), C=O stretching of the ester and ketone (around 1730-1680 cm⁻¹), C=N stretching of the thiazole ring (around 1630 cm⁻¹), and C-Br stretching.

-

Mass Spectrometry (ESI-MS): The mass spectrum would be expected to show characteristic [M+H]⁺ and [M+H+2]⁺ peaks of approximately equal intensity, which is indicative of a monobrominated compound.

Synthesis of this compound

The synthesis of the title compound is achieved through a variation of the classic Hantzsch thiazole synthesis.[8][9] This robust and versatile reaction involves the condensation of an α-halocarbonyl compound with a thioamide. In this specific case, the precursors are methyl 4-bromo-2,3-dioxobutanoate and thiourea.

Caption: Synthetic pathway to this compound.

Proposed Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is based on established procedures for the Hantzsch synthesis of related 2-aminothiazoles.[10][11]

Materials:

-

Methyl 4-bromo-2,3-dioxobutanoate

-

Thiourea

-

Ethanol (or other suitable polar solvent)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-bromo-2,3-dioxobutanoate (1.0 equivalent) in ethanol.

-

Addition of Thiourea: To the stirred solution, add thiourea (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure.

-

Neutralization and Extraction: To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed. Extract the aqueous mixture with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanistic Insights

The Hantzsch thiazole synthesis proceeds through a well-established mechanism.[3][12]

Caption: Mechanism of the Hantzsch thiazole synthesis.

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine atom in the α-bromoketoester, forming a thioether intermediate. Tautomerization of the thiourea moiety to an isothiourea is followed by an intramolecular cyclization, where the nitrogen atom attacks one of the carbonyl groups. Subsequent dehydration leads to the formation of the aromatic 2-aminothiazole ring.

Application in the Synthesis of Ceftaroline Fosamil

This compound is a crucial building block in the synthesis of ceftaroline fosamil, a potent cephalosporin antibiotic.[13][14][15] The primary role of this intermediate is to provide the 2-aminothiazole core, which is subsequently acylated to introduce the complex side chain of the antibiotic.

Caption: Workflow for the synthesis of Ceftaroline Fosamil.

Acylation of the 2-Amino Group

The 2-amino group of the thiazole ring is nucleophilic and readily undergoes acylation with an activated carboxylic acid derivative.[16][17] In the synthesis of ceftaroline, this involves reacting the thiazole intermediate with a protected and activated form of the antibiotic's side chain. This reaction forms the crucial amide bond that links the thiazole moiety to the cephem core.

Subsequent Transformations

Following the acylation step, a series of further chemical modifications are typically required to arrive at the final ceftaroline fosamil molecule. These can include deprotection of protecting groups on the cephem core and the side chain, and the introduction of the phosphonoamino group to create the prodrug form, which enhances water solubility for intravenous administration.[13]

Chemical Reactivity and Handling

The reactivity of this compound is governed by its key functional groups:

-

2-Amino Group: As discussed, this group is nucleophilic and is the primary site for acylation reactions.

-

5-Bromo Group: The bromine atom at the 5-position deactivates the thiazole ring towards electrophilic substitution but also serves as a handle for cross-coupling reactions, allowing for further structural diversification if desired.[18]

-

Oxoacetic Acid Methyl Ester: The α-keto ester moiety can potentially participate in various reactions, including condensation and reactions with nucleophiles at the carbonyl carbons.

Handling and Storage:

As with most fine chemicals, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a testament to the power of heterocyclic chemistry in modern drug discovery and development. Its strategic design and efficient synthesis via the Hantzsch reaction provide a reliable pathway to a critical component of advanced cephalosporin antibiotics. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for scientists working to develop the next generation of life-saving medicines.

References

- Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.

- Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2025). PMC - NIH.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Reaction mechanism of Hantzsch thiazole synthesis. (n.d.).

- synthesis of thiazoles. (2019, January 19). YouTube.

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

- Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken

- A process for preparing cephalosporine derivatives using new thiazole compound. (n.d.).

- A process for preparing cephalosporin derivatives using new thiazole compound. (n.d.).

- Preparation method of ceftaroline fosamil intermediate parent nucleus. (n.d.).

- Synthesis method of ceftaroline fosamil. (n.d.).

- A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. (n.d.). PubMed.

- NOVEL PROCESS FOR PREPARING CEFTAROLINE FOSAMIL. (2017, February 15).

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI.

- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. (2010, August 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide. (n.d.). Benchchem.

- Synthesis of 2-Amino-5-bromo-4-t-butylthiazole: A Detailed Protocol for Researchers. (n.d.). Benchchem.

- Pyridinium, 4-(2-(((6R,7R)-2-carboxy-7-(((2Z)-2-(ethoxyimino)-2-(5-(phosphonoamino)-1,2,4-thiadiazol-3-yl)acetyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2. (n.d.). NIH.

- 2-Amino-5-bromo-4-t-butylthiazole as a building block in organic synthesis. (n.d.). Benchchem.

- CHEMISTRY REVIEW(S). (2010, October 6).

- Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermedi

- Technical Support Center: Synthesis of 2-Amino-5-bromo-4-t-butylthiazole. (n.d.). Benchchem.

- Fingerprint vibrational spectra of protonated methyl esters of amino acids in the gas phase. (2007, March 14). PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Pyridinium, 4-(2-(((6R,7R)-2-carboxy-7-(((2Z)-2-(ethoxyimino)-2-(5-(phosphonoamino)-1,2,4-thiadiazol-3-yl)acetyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)thio)-4-thiazolyl)-1-methyl-, inner salt | C22H21N8O8PS4 | CID 9852981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fingerprint vibrational spectra of protonated methyl esters of amino acids in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

- 9. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. KR100392409B1 - A process for preparing cephalosporine derivatives using new thiazole compound - Google Patents [patents.google.com]

- 14. CN104910185A - Preparation method of ceftaroline fosamil intermediate parent nucleus - Google Patents [patents.google.com]

- 15. CN104163803A - Synthesis method of ceftaroline fosamil - Google Patents [patents.google.com]

- 16. EP1268488A1 - A process for preparing cephalosporin derivatives using new thiazole compound - Google Patents [patents.google.com]

- 17. ijpsr.com [ijpsr.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to Methyl (2-Amino-5-bromothiazol-4-yl)oxoacetate (CAS: 76023-49-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

Methyl (2-amino-5-bromothiazol-4-yl)oxoacetate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure combines the biologically significant 2-aminothiazole core with three distinct reactive centers: a nucleophilic amino group, an electrophilic α-ketoester moiety, and a carbon-bromine bond amenable to cross-coupling reactions. This unique combination makes it a versatile and powerful building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents. This guide provides an in-depth analysis of its physicochemical properties, a predictive spectroscopic profile, detailed synthetic protocols, a discussion of its chemical reactivity, and an overview of its applications in drug discovery, grounded in established chemical principles and supported by authoritative references.

Molecular Identity and Structure

Methyl (2-amino-5-bromothiazol-4-yl)oxoacetate, also known as Methyl (2-amino-5-bromothiazol-4-yl)glyoxylate, is a key intermediate whose utility stems from the strategic placement of its functional groups on the thiazole scaffold. The 2-aminothiazole moiety is a recognized "privileged structure" in drug discovery, appearing in a wide array of approved drugs and clinical candidates.[1][2]

Caption: Chemical structure of the title compound.

Part 1: Physicochemical and Spectroscopic Profile

A precise understanding of the physical and spectroscopic properties is fundamental for reaction monitoring, quality control, and characterization of derivatives.

Physical Properties

While extensive experimental data for this specific intermediate is not widely published, its key properties can be calculated or inferred from related structures.

| Property | Value | Source |

| CAS Number | 76023-49-7 | N/A |

| Molecular Formula | C₆H₅BrN₂O₃S | Calculated |

| Molecular Weight | 277.09 g/mol | Calculated |

| Physical Form | Expected to be a solid (e.g., crystalline powder) at room temperature. | Inferred from related thiazoles[3] |

| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and moderately soluble in methanol, ethanol, and acetone. | Inferred from structure |

Spectroscopic Characterization (Predicted)

The following data represent the expected spectroscopic signatures for structural verification. These predictions are based on the analysis of the compound's functional groups.

-

¹H NMR Spectroscopy: (400 MHz, DMSO-d₆)

-

δ ~7.5-8.5 ppm (s, 2H): A broad singlet corresponding to the two protons of the primary amine (-NH₂). The chemical shift can vary significantly with concentration and solvent.

-

δ ~3.8 ppm (s, 3H): A sharp singlet corresponding to the three protons of the methyl ester (-OCH₃) group.[4]

-

-

¹³C NMR Spectroscopy: (100 MHz, DMSO-d₆)

-

δ ~180-185 ppm: Carbonyl carbon of the ketone.

-

δ ~168-172 ppm: Carbonyl carbon of the methyl ester.

-

δ ~160-165 ppm: C2 carbon of the thiazole ring, bonded to the amino group.

-

δ ~140-145 ppm: C4 carbon of the thiazole ring.

-

δ ~105-110 ppm: C5 carbon of the thiazole ring, bonded to bromine.

-

δ ~52-55 ppm: Carbon of the methyl ester (-OCH₃).

-

-

Infrared (IR) Spectroscopy: (KBr Pellet, cm⁻¹)

-

3400-3200 cm⁻¹: N-H stretching vibrations (symmetric and asymmetric) of the primary amine.

-

~1730 cm⁻¹: C=O stretching of the ester carbonyl.

-

~1680 cm⁻¹: C=O stretching of the ketone carbonyl.

-

~1620 cm⁻¹: C=N stretching of the thiazole ring.

-

~1550 cm⁻¹: N-H bending vibration.

-

~600-700 cm⁻¹: C-Br stretching.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The spectrum is expected to show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). The expected peaks would be at m/z 276 and m/z 278, with approximately equal intensity.

-

Part 2: Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of this molecule are central to its value as a chemical intermediate.

Synthetic Strategy: Hantzsch Thiazole Synthesis

The most logical and widely adopted method for constructing the 2-aminothiazole ring is the Hantzsch synthesis.[2] This involves the condensation of an α-halocarbonyl compound with a thiourea derivative. For the target molecule, this translates to the reaction between thiourea and a suitable methyl 2,4-dihalo-3-oxobutanoate derivative.

Caption: Proposed Hantzsch synthesis workflow.

Experimental Protocol: Synthesis of Methyl (2-amino-5-bromothiazol-4-yl)oxoacetate

-

Rationale: This protocol is based on established Hantzsch synthesis procedures adapted for α-ketoester substrates.[5] Ethanol is chosen as a protic solvent that facilitates the reaction and dissolves the starting materials. The reaction is run at reflux to ensure sufficient energy for the condensation and cyclization steps.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in 100 mL of absolute ethanol.

-

Addition of Ketoester: To the stirring solution, add methyl 4-bromo-2-chloro-3-oxobutanoate (1.0 eq) dropwise over 15 minutes. Causality Note: The dropwise addition helps to control any initial exotherm from the reaction.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Cool the reaction mixture to room temperature. A precipitate should form. If not, reduce the solvent volume under reduced pressure until a solid appears.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

-

Characterization: Dry the purified solid under vacuum and characterize using NMR, IR, and MS to confirm its identity and purity against the predicted spectral data.

Reactivity Profile

The molecule's utility is defined by its three key reactive sites, which can be addressed with high selectivity.

-

The 2-Amino Group: This group is a strong nucleophile and readily undergoes acylation, sulfonylation, and condensation reactions to form amides, sulfonamides, or Schiff bases. This allows for the introduction of a vast array of side chains.[6]

-

The C5-Bromine Atom: The C-Br bond is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. This enables the formation of C-C bonds, linking the thiazole core to other aryl or alkyl groups.[1]

-

The α-Ketoester Moiety: The two carbonyl groups are electrophilic centers. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide via aminolysis. The ketone can be reduced or serve as a site for nucleophilic addition.

Caption: Synthetic utility in multi-step drug synthesis.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, particularly a reactive intermediate, proper safety protocols are essential. The toxicological properties of this specific compound have not been fully investigated. [7]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves. [7]Handle in a well-ventilated area or a chemical fume hood. [8]* Handling: Avoid generating dust. [7]Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. [7]Handle in accordance with good industrial hygiene and safety practices. [9]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [7]Store away from incompatible materials such as strong oxidizing agents. [7]* Disposal: Dispose of contents and container in accordance with local, state, and federal regulations. Unwanted material should not be flushed into the sewer system. [8]

Conclusion

Methyl (2-amino-5-bromothiazol-4-yl)oxoacetate is a quintessential example of a modern synthetic building block. Its value lies not in any intrinsic biological activity but in the chemical potential locked within its structure. The convergence of a privileged heterocyclic core with three orthogonally reactive functional groups provides chemists with a reliable and versatile platform for the efficient synthesis of novel and complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in research and development, particularly in the quest for next-generation therapeutics.

References

-

Forlani, L., & Medici, A. (1983). Reaction between 2-amino-5-bromo-thiazole derivative and some nucleophile. IRIS. [Link]

-

CHEM-SUPPLY. (n.d.). Safety Data Sheet. Retrieved from CHEM-SUPPLY. [Link]

-

ITW Performance Polymers. (2015). SDS #023. Retrieved from ITW Performance Polymers. [Link]

-

Renishaw. (n.d.). Safety Data Sheet. Retrieved from Renishaw. [Link]

-

Covestro. (n.d.). Safety Data Sheet. Retrieved from Covestro Solution Center. [Link]

-

Asif, M. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2015, 879382. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some new 5- substituted of. Retrieved from JOCPR. [Link]

-

PubChem. (n.d.). methyl (2S)-2-amino-2-(2-bromothiazol-4-yl)acetate. Retrieved from PubChem. [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Taylor, R. J. K., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14, 21545-21554. [Link]

-

Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

-

Kumar, K., et al. (2017). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 61(12), e01301-17. [Link]

-

A2Z Chemical. (n.d.). Ethyl 2-amino-5-bromothiazole-4-carboxylate. Retrieved from A2Z Chemical. [Link]

-

Tzani, A., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5412. [Link]

-

PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. Retrieved from PubChem. [Link]

-

ResearchGate. (n.d.). Electronic spectra of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol.... Retrieved from ResearchGate. [Link]

-

Al-Ostath, A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Journal of the Iranian Chemical Society. [Link]

-

Lebrun, B., et al. (2007). Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors. Journal of Medicinal Chemistry, 50(17), 4147-4158. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-5-bromo-4-methylthiazole hydrochloride | 133692-16-7 [sigmaaldrich.com]

- 4. Methyl acetate(79-20-9) 1H NMR spectrum [chemicalbook.com]

- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. chemetrics.b-cdn.net [chemetrics.b-cdn.net]

- 9. beaufort.tricare.mil [beaufort.tricare.mil]

A Technical Guide to the Structural Elucidation of (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of methyl (2-amino-5-bromothiazol-4-yl)(oxo)acetate, a key heterocyclic building block in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in numerous FDA-approved drugs, making the precise characterization of its derivatives critical for drug discovery and development.[1][2] This document details an integrated workflow, explaining the causality behind the selection of each analytical technique—from initial molecular formula determination by high-resolution mass spectrometry to the final, unambiguous confirmation via single-crystal X-ray crystallography. Each section presents not only the theoretical grounding but also field-proven protocols and data interpretation strategies, designed to serve as a practical reference for researchers and scientists in the pharmaceutical and chemical industries.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a cornerstone of modern medicinal chemistry, renowned for its wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Its prevalence in pharmaceuticals underscores the need for rigorous characterization of novel derivatives like (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester. This compound serves as a versatile intermediate, where the bromine atom at the C5 position provides a reactive handle for further synthetic modifications, such as Suzuki or Stille coupling reactions, while the amino and oxoacetic ester moieties at C2 and C4 offer sites for amide bond formation and other derivatizations.[4] Accurate structural confirmation is the bedrock upon which all subsequent research and development efforts are built, ensuring the integrity of structure-activity relationship (SAR) studies and the ultimate safety and efficacy of a potential drug candidate.

Chapter 1: Foundational Analysis - Molecular Mass and Composition

The first step in characterizing any new chemical entity is to determine its molecular weight and elemental formula. This foundational data provides the basis for all subsequent spectroscopic analysis.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: High-Resolution Mass Spectrometry is employed over standard-resolution MS to obtain the exact mass of the molecular ion. This precision allows for the calculation of a unique elemental formula, distinguishing it from other potential compounds with the same nominal mass. For a brominated compound, HRMS is particularly crucial for observing the characteristic isotopic pattern of bromine.

Trustworthiness through Isotopic Pattern: Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5][6][7][8] This results in a distinctive "M" and "M+2" peak pattern in the mass spectrum, where the two peaks are nearly equal in intensity and separated by two mass-to-charge (m/z) units.[5][6][8] The observation of this 1:1 doublet is a definitive indicator of the presence of a single bromine atom in the molecule, providing a powerful internal validation of the data.

Table 1: Predicted HRMS Data for C₆H₅BrN₂O₃S

| Property | Predicted Value | Rationale |

| Molecular Formula | C₆H₅BrN₂O₃S | Based on the proposed structure. |

| Exact Mass (M) | 279.9208 (for ⁷⁹Br) | The calculated exact mass of the molecule containing the ⁷⁹Br isotope. |

| Exact Mass (M+2) | 281.9187 (for ⁸¹Br) | The calculated exact mass of the molecule containing the ⁸¹Br isotope. |

| Isotopic Ratio | ~1:1 (M : M+2) | Reflects the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[5][7] |

Experimental Protocol: HRMS Analysis via ESI-TOF

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Operate in positive ion mode to promote protonation of the molecule, forming the [M+H]⁺ ion.

-

Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.

-

Data Analysis: Identify the molecular ion cluster. Confirm the presence of the M and M+2 peaks with a mass difference of approximately 1.998 Da and a near 1:1 intensity ratio. Compare the measured exact mass of the monoisotopic peak (containing ⁷⁹Br) to the theoretical value.

Chapter 2: Functional Group Identification via Vibrational Spectroscopy

Infrared spectroscopy provides rapid and specific information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR is an indispensable tool for identifying key chemical bonds and functional groups. For the target molecule, we expect to see characteristic stretching and bending vibrations for the amine (N-H), carbonyl groups (C=O) of the ester and the α-keto group, the thiazole ring (C=N, C-S), and the C-Br bond. The presence and position of these bands provide direct evidence for the proposed molecular architecture.[9][10]

Table 2: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (NH₂) | N-H Stretch | 3400 - 3250 | Medium |

| Ester Carbonyl (C=O) | C=O Stretch | ~1745 | Strong |

| α-Keto Carbonyl (C=O) | C=O Stretch | ~1690 | Strong |

| Thiazole Ring | C=N Stretch | ~1620 | Medium |

| Thiazole Ring | C=C Stretch | ~1510 | Medium |

| Ester C-O | C-O Stretch | ~1250 | Strong |

| C-Br Bond | C-Br Stretch | 700 - 500 | Medium |

Note: The exact positions can vary based on the sample state (solid/liquid) and molecular environment.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform ATR correction and baseline correction using the instrument software.

-

Interpretation: Identify and label the characteristic absorption peaks, comparing them to the expected values in Table 2 and reference spectra from chemical databases.[11]

Chapter 3: Unraveling the Carbon-Hydrogen Framework with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information on the number, connectivity, and chemical environment of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy

Expertise & Rationale: Proton NMR reveals the number of distinct proton environments and their neighboring protons. For our target molecule, we expect three distinct signals:

-

A broad singlet for the two protons of the primary amine (NH₂). Its chemical shift can be variable and it is typically exchangeable with D₂O.

-

A sharp singlet for the three protons of the methyl ester (OCH₃).

-

The thiazole ring itself has no protons, which simplifies the spectrum significantly. The absence of signals in the aromatic region (typically 7-8 ppm) for a thiazole derivative supports the 4,5-disubstituted pattern.

¹³C NMR Spectroscopy

Expertise & Rationale: Carbon NMR provides a count of the unique carbon atoms in the molecule. For the proposed structure, six distinct carbon signals are expected. The chemical shifts are highly informative:

-

Carbonyl Carbons: The two C=O carbons (ester and ketone) will appear far downfield (>160 ppm).

-

Thiazole Ring Carbons: The C2 (bearing the amino group), C4, and C5 (bearing the bromine) carbons will have characteristic shifts. The C2 is typically the most downfield of the ring carbons due to the adjacent nitrogen atoms. The C5 carbon's shift will be influenced by the electronegative bromine atom.[12]

-

Methyl Carbon: The OCH₃ carbon will appear upfield.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Group | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) | Rationale |

| ¹H | -NH₂ | ~7.5 - 8.5 (broad) | Singlet | - | Amine protons, broad due to quadrupole coupling and exchange. |

| ¹H | -OCH₃ | ~3.8 | Singlet | - | Shielded methyl protons adjacent to an electronegative oxygen. |

| ¹³C | C=O (Ketone) | - | - | ~180 | α-keto carbonyl carbon, highly deshielded. |

| ¹³C | C2 (Thiazole) | - | - | ~170 | Carbon attached to two nitrogen atoms in the thiazole ring. |

| ¹³C | C=O (Ester) | - | - | ~160 | Ester carbonyl carbon. |

| ¹³C | C4 (Thiazole) | - | - | ~145 | Thiazole ring carbon attached to the oxoacetic ester group. |

| ¹³C | C5 (Thiazole) | - | - | ~115 | Thiazole ring carbon attached to bromine; shielded by the halogen. |

| ¹³C | -OCH₃ | - | - | ~53 | Methyl carbon of the ester group. |

Note: Predictions are based on typical values for similar functionalized thiazoles.[13][14][15] Actual values may vary.

Chapter 4: The Definitive Proof - Single-Crystal X-ray Crystallography

While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[16] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and intermolecular interactions.[3][17]

Expertise & Rationale: This technique works by diffracting a beam of X-rays off the ordered lattice of a single crystal.[18] The resulting diffraction pattern is used to generate an electron density map, from which the positions of individual atoms can be determined with high precision. This method leaves no room for ambiguity and is considered the "gold standard" for structure determination.[16]

Workflow and Protocol: Small-Molecule Crystallography

Caption: Workflow for Single-Crystal X-ray Crystallography.

-

Crystal Growth (The Crucial First Step): The most challenging part is often growing a diffraction-quality crystal.[18]

-

Solubility Screening: Test the solubility of the compound in a range of solvents to find a system where it is sparingly soluble.[19]

-

Crystallization Method: Use slow evaporation, where the solvent is allowed to evaporate from a saturated solution over several days, or vapor diffusion, where a less volatile solvent containing the compound is exposed to the vapor of a more volatile anti-solvent.[19]

-

-

Data Collection:

-

Mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.

-

Place the crystal in a diffractometer and cool it under a stream of liquid nitrogen (~100 K) to minimize thermal vibrations.

-

Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of reflection intensities.

-

Use direct methods or Patterson functions to solve the phase problem and generate an initial electron density map.

-

Build an atomic model into the electron density map and refine the atomic positions and thermal parameters until the model accurately matches the experimental data. The quality of the final structure is typically judged by the R-factor (residual factor), with values below 5% indicating an excellent refinement.

-

Conclusion: An Integrated Approach to Structural Certainty

The structural elucidation of this compound is a systematic process that builds a case from multiple, corroborating lines of evidence. High-resolution mass spectrometry establishes the correct elemental formula, validated by the characteristic bromine isotope pattern. FT-IR spectroscopy confirms the presence of all key functional groups. Finally, ¹H and ¹³C NMR spectroscopy piece together the carbon-hydrogen framework, providing detailed information about the chemical environment of each atom. While this spectroscopic trio provides a near-certain structure, the definitive and irrefutable proof is delivered by single-crystal X-ray crystallography, which reveals the precise atomic arrangement in three-dimensional space. Following this rigorous, multi-technique workflow ensures the highest level of scientific integrity and provides the solid structural foundation necessary for advancing this valuable chemical intermediate in drug discovery and development programs.

// Nodes for each technique HRMS [label="HRMS\n(M, M+2 peaks)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FTIR [label="FT-IR\n(Functional Groups)", fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR\n(¹H & ¹³C Connectivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; XRAY [label="X-Ray Crystallography\n(3D Structure)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for information derived Formula [label="Elemental Formula\n(C₆H₅BrN₂O₃S)", shape=ellipse]; FuncGroups [label="Amine, Ester, Ketone,\nThiazole, C-Br", shape=ellipse]; Framework [label="C-H Framework &\nAtom Environments", shape=ellipse]; FinalStruct [label="Definitive Structure Confirmed", shape=Mdiamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges HRMS -> Formula; FTIR -> FuncGroups; NMR -> Framework;

{Formula, FuncGroups, Framework} -> FinalStruct [style=dashed]; XRAY -> FinalStruct [penwidth=2]; }

Caption: Integrated data analysis for structure confirmation.

References

-

Beyzaei, H. et al. (2016). One-pot Synthesis and Characterization of Highly Functionalized Thiazoles. Iranian Journal of Chemistry and Chemical Engineering, 35(4), 31-38. Available at: [Link]

-

ConnectSci. (2011). Compound-specific bromine isotope compositions of one natural and six industrially synthesised organobromine substances. Environmental Chemistry. Available at: [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. Available at: [Link]

-

Universal Print. (Year N/A). Synthesis and Evaluation of 2-Aminothiazole Derivative. Available at: [Link]

-

Der Pharma Chemica. (Year N/A). Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]

-

Schaller, C. P. ms isotopes: Br and Cl. College of Saint Benedict and Saint John's University. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Available at: [Link]

-

Clark, J. (Year N/A). mass spectra - the M+2 peak. Chemguide. Available at: [Link]

-

Lei, X., et al. (2007). 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][5][13][20] Thiadiazine Derivatives. Magnetic Resonance in Chemistry, 45(3), 265-8. Available at: [Link]

-

Sadyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. PubMed. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

-

ResearchGate. (Year N/A). The observed Raman spectrum (a) of 2-aminothiazole in saturation.... Available at: [Link]

-

EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available at: [Link]

-

ResearchGate. (Year N/A). FT-IR spectrum of 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane. Available at: [Link]

-

Parašotas, I. et al. (2018). Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. Arkivoc, 2018(iii), 240-256. Available at: [Link]

-

McCabe, A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]

-

MDPI. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Available at: [Link]

-

ResearchGate. (Year N/A). reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. Available at: [Link]

-

Sadyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available at: [Link]

-

MDPI. (Year N/A). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Available at: [Link]

-

Sadyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. Available at: [Link]

-

Creative BioMart. X-ray Crystallography. Available at: [Link]

-

International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography. Available at: [Link]

-

Excillum. Small molecule crystallography. Available at: [Link]

-

National Institutes of Health. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available at: [Link]

-

Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

- Google Patents. (2011). Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.

-

ResearchGate. (2025). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Available at: [Link]

-

National Institutes of Health. Ethyl 2-((2-bromothiazol-4-yl)amino)-2oxoacetate. PubChem. Available at: [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. excillum.com [excillum.com]

- 4. mdpi.com [mdpi.com]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. ms isotopes: Br and Cl [employees.csbsju.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. excli.de [excli.de]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. rigaku.com [rigaku.com]

- 18. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 19. iucr.org [iucr.org]

- 20. universalprint.org [universalprint.org]

The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The 2-Aminothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-aminothiazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry.[1][2][3][4] Its inherent structural features, including the presence of nitrogen and sulfur heteroatoms, allow for diverse chemical modifications, making it a versatile backbone for the design and synthesis of novel therapeutic agents.[4][5] This guide provides an in-depth technical overview of the diverse biological activities of 2-aminothiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present key structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these compounds, aiming to equip researchers and drug development professionals with the necessary knowledge to advance their research in this promising area.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

2-Aminothiazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[2][4][5] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[2]

A. Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is through the inhibition of protein kinases .[2] These enzymes play a pivotal role in cell signaling and are frequently dysregulated in cancer. Notably, 2-aminothiazole-based compounds have been developed as potent inhibitors of:

-

Aurora Kinases: These are essential for mitotic progression, and their inhibition by 2-aminothiazole derivatives can lead to mitotic arrest and apoptosis.[2]

-

Cyclin-Dependent Kinases (CDKs): By targeting CDKs, these compounds can halt the cell cycle, preventing cancer cell proliferation.[2]

-

Src Family Kinases: As a key regulator of cell growth, differentiation, and survival, the inhibition of Src kinases by 2-aminothiazole derivatives can disrupt multiple oncogenic signaling pathways.[2]

Beyond kinase inhibition, many 2-aminothiazole derivatives induce apoptosis , or programmed cell death, in cancer cells. This is often achieved through the modulation of apoptotic signaling pathways, including the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[2]

Caption: Anticancer mechanisms of 2-aminothiazole derivatives.

B. Structure-Activity Relationship (SAR) Insights

The anticancer activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the amino group. Key SAR observations include:

-

Substitution at the 2-amino position: Acylation or arylation of the 2-amino group often enhances anticancer activity. The nature of the acyl or aryl group can significantly influence potency and selectivity.[5]

-

Substitution at the 4- and 5-positions of the thiazole ring: Introduction of various substituents at these positions can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. For instance, bulky aromatic groups at the 4-position have been shown to be beneficial for activity against certain cancer cell lines.[2][5]

C. Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 2-aminothiazole derivatives against various human cancer cell lines, with potency expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Dasatinib | K562 (Leukemia) | <0.001 | [2] |

| Compound 8a | NCI-H460 (Lung) | 0.032 | [5] |

| Compound 21 | K562 (Leukemia) | 16.3 | [5] |

| Compound 27 | HeLa (Cervical) | 1.6 | [5] |

| Compound 28 | HT29 (Colon) | 0.63 | [5] |

D. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.

1. Principle: Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

2. Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative for 24-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

2-Aminothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][3][4] Their ability to target essential microbial processes makes them attractive candidates for the development of new anti-infective agents.

A. Mechanism of Action

The precise mechanisms of antimicrobial action for many 2-aminothiazole derivatives are still under investigation. However, several potential targets have been identified, including:

-

Inhibition of essential enzymes: Some derivatives have been shown to inhibit enzymes crucial for bacterial survival, such as those involved in cell wall synthesis or DNA replication.

-

Disruption of membrane integrity: Certain compounds may exert their antimicrobial effect by disrupting the bacterial cell membrane, leading to leakage of cellular contents and cell death.

B. Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of 2-aminothiazole derivatives is significantly influenced by their structural features:

-

Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the microbial cell wall and membrane.

-

Specific Substituents: The presence of specific functional groups, such as halogens or nitro groups, on the aromatic rings attached to the thiazole core has been shown to enhance antimicrobial activity.[4]

C. Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-aminothiazole derivatives against various microbial strains. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Piperazinyl derivative 121d | Staphylococcus aureus (MRSA) | 4 | [2] |

| Piperazinyl derivative 121d | Escherichia coli | 8 | [2] |

| Thiazolyl-thiourea 124 | Staphylococcus aureus | 4-16 | [4] |

| Compound 144 | Bacillus cereus | - | [4] |

D. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

1. Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth after incubation.

2. Step-by-Step Methodology:

-

Prepare Serial Dilutions: Prepare a series of twofold dilutions of the 2-aminothiazole derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible growth (turbidity).

Caption: Workflow for the broth microdilution MIC assay.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. 2-Aminothiazole derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[6]

A. Mechanism of Action

The anti-inflammatory effects of 2-aminothiazole derivatives are often attributed to their ability to inhibit the activity of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6] COX-2 is responsible for the production of prostaglandins, which are potent pro-inflammatory mediators. By inhibiting COX-2, these compounds can effectively reduce inflammation and associated pain. Additionally, some derivatives may also modulate other inflammatory pathways, such as the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).

Caption: Anti-inflammatory mechanisms of 2-aminothiazole derivatives.

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a classic model for evaluating the anti-inflammatory activity of novel compounds.

1. Principle: Injection of carrageenan into the paw of a rat induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

2. Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the 2-aminothiazole derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally 30-60 minutes before carrageenan injection. A control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

IV. Neuroprotective Activity: Shielding Neurons from Damage

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. 2-Aminothiazole derivatives have shown potential as neuroprotective agents, capable of protecting neurons from various insults.[7]

A. Mechanism of Action

The neuroprotective mechanisms of 2-aminothiazole derivatives are multifaceted and may include:

-

Antioxidant activity: Some derivatives can scavenge reactive oxygen species (ROS), which are major contributors to neuronal damage in neurodegenerative diseases.

-

Inhibition of excitotoxicity: Overstimulation of glutamate receptors can lead to neuronal death, a process known as excitotoxicity. Certain 2-aminothiazole derivatives can protect against this by modulating glutamate receptor activity.

-

Anti-apoptotic effects: Similar to their anticancer activity, these compounds can inhibit apoptotic pathways in neurons, preventing their premature death.

B. Experimental Protocol: Oxygen-Glucose Deprivation (OGD) and Reperfusion

This in vitro model mimics the ischemic conditions of a stroke to evaluate the neuroprotective effects of compounds.

1. Principle: Depriving neuronal cells of oxygen and glucose (OGD) followed by their reintroduction (reperfusion) induces cell death. The ability of a compound to reduce this cell death indicates its neuroprotective potential.

2. Step-by-Step Methodology:

-

Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

OGD Induction: Replace the culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours).

-

Reperfusion: After OGD, replace the glucose-free medium with normal culture medium and return the cells to a normoxic incubator for 24 hours.

-

Compound Treatment: The 2-aminothiazole derivative can be added before, during, or after OGD to assess its protective effects.

-

Assessment of Cell Viability: Measure cell viability using methods such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the medium.

V. Conclusion and Future Directions

The 2-aminothiazole scaffold represents a highly versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable range of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents has been well-documented. The continued exploration of the vast chemical space around the 2-aminothiazole nucleus, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds immense promise for the discovery and development of novel and effective therapeutics for a multitude of human diseases. This guide provides a foundational framework for researchers to design, synthesize, and evaluate new 2-aminothiazole derivatives with improved potency, selectivity, and pharmacokinetic properties.

VI. References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Privileged Status of a Versatile Scaffold

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 20. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

(2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure incorporates three key reactive sites: a nucleophilic 2-amino group, a versatile 5-bromo substituent amenable to cross-coupling reactions, and a reactive α-keto ester moiety at the 4-position. This combination makes it a powerful and strategic building block for the synthesis of complex molecular architectures. This in-depth guide provides a technical overview of its physicochemical properties, outlines robust protocols for its synthesis and characterization, and explores its vast potential in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. The narrative is grounded in mechanistic principles to provide researchers, scientists, and drug development professionals with the causal insights necessary for effective application.

Physicochemical Properties and Structural Characterization

The precise characterization of a synthetic building block is the foundation of its reliable application. This compound is a solid at room temperature, with solubility in common organic solvents like dichloromethane, ethyl acetate, and dimethylformamide.

Based on its chemical formula, C₆H₅BrN₂O₃S , the calculated molecular weight is a critical parameter for all analytical and stoichiometric evaluations.

| Property | Value | Source |

| IUPAC Name | methyl (2-amino-5-bromo-1,3-thiazol-4-yl)oxoacetate | IUPAC Nomenclature |

| Molecular Formula | C₆H₅BrN₂O₃S | Elemental Calculation |

| Molecular Weight | 297.09 g/mol | Calculated |

| Appearance | Off-white to yellow solid (predicted) | N/A |

| CAS Number | Not assigned (as of last update) | N/A |

Structural Confirmation: The identity and purity of the compound must be rigorously confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should reveal a singlet for the methyl ester protons (~3.9 ppm) and a broad singlet for the amino protons (~7.5-8.0 ppm), which is exchangeable with D₂O. The absence of a proton signal at the C4 position of the thiazole ring is a key indicator of successful substitution.

-

¹³C NMR will show distinct signals for the methyl carbon, the thiazole ring carbons, and, most characteristically, two downfield signals corresponding to the ester and ketone carbonyls.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass and elemental composition. The mass spectrum will display a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing unambiguous evidence of its presence.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands for the N-H stretching of the primary amine, and two distinct C=O stretching frequencies for the ketone and ester carbonyl groups.

Synthesis and Mechanistic Insights

The synthesis of α-keto esters on heterocyclic cores can be approached through several strategic pathways.[1] A highly effective and common method involves the Friedel-Crafts acylation of a suitable precursor. This approach offers directness but requires careful consideration of the substrate's reactivity and potential side reactions.

Proposed Synthetic Workflow: Friedel-Crafts Acylation

The most logical route involves the acylation of 2-amino-5-bromothiazole with an appropriate acylating agent, such as methyl oxalyl chloride. The primary challenge in this reaction is the high nucleophilicity of the 2-amino group, which can compete with the desired C4-acylation. To circumvent this, a protection-acylation-deprotection sequence is often the most robust strategy.

Caption: Proposed synthetic workflow for the title compound.

Detailed Experimental Protocol (Exemplary)

Step 1: N-Boc Protection of 2-Amino-5-bromothiazole

-

Rationale: The tert-butoxycarbonyl (Boc) group is employed to temporarily deactivate the amino group, preventing it from reacting during the subsequent electrophilic acylation step. It is stable to the Lewis acidic conditions of the Friedel-Crafts reaction but is easily removed under acidic conditions.

-

Procedure:

-

Dissolve 2-amino-5-bromothiazole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-Boc protected intermediate.

-

Step 2: Friedel-Crafts Acylation

-

Rationale: This key step introduces the α-keto ester moiety. Anhydrous aluminum chloride (AlCl₃) is a strong Lewis acid that activates the methyl oxalyl chloride, generating a highly electrophilic acylium ion that attacks the electron-rich C4 position of the thiazole ring.[1]

-

Procedure:

-

Suspend anhydrous AlCl₃ (2.5 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

-

Slowly add methyl oxalyl chloride (1.5 eq).

-

Add a solution of the N-Boc protected intermediate (1.0 eq) in DCM dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 2-4 hours.

-

Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

-

Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Step 3: Deprotection

-

Rationale: The final step removes the Boc protecting group to liberate the free 2-amino functionality. Trifluoroacetic acid (TFA) is highly effective for this transformation at room temperature.

-

Procedure:

-

Dissolve the crude product from the previous step in DCM.

-

Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours until TLC indicates complete removal of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the final product with ethyl acetate.

-

Dry, concentrate, and purify the final compound by column chromatography or recrystallization to yield pure this compound.

-

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the orthogonal reactivity of its three principal functional groups. This allows for selective, stepwise modifications, making it an exceptionally versatile scaffold in combinatorial chemistry and lead optimization.[2] The 2-aminothiazole core itself is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs, including the kinase inhibitor Dasatinib.[3]

Caption: Reaction map of the title compound's functional groups.

Transformations at the 5-Bromo Position

The bromine atom serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[4] This is arguably its most powerful feature for library synthesis.

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids provides a robust method to forge new carbon-carbon bonds, enabling the synthesis of complex biaryl structures.[5] This is critical for probing interactions with protein targets.

-

Sonogashira Coupling: Coupling with terminal alkynes introduces rigid, linear linkers, which are often used to span active sites or explore deeper pockets in target proteins.

-

Buchwald-Hartwig Amination: While less common at the 5-position compared to the 2-amino group, it can be used to introduce substituted amino groups, further expanding the chemical space.

Transformations at the 2-Amino Group

The 2-amino group is a key site for modification, often involved in forming hydrogen bonds with biological targets.

-

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides readily forms amides and sulfonamides, respectively. This is a primary strategy for building out the molecule, as seen in the synthesis of Dasatinib.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction can introduce a wide variety of N-alkyl substituents.

Transformations of the α-Keto Ester Moiety

The α-keto ester is a highly reactive and synthetically useful group.[6]

-

Ester to Amide Conversion: Aminolysis of the methyl ester leads to the corresponding α-keto amide. α-Keto amides are known to have improved pharmacokinetic properties and metabolic stability compared to their ester counterparts and can act as covalent warheads in certain enzyme inhibitors.[7]

-

Ketone Reduction: Selective reduction of the ketone yields an α-hydroxy ester, a common motif in many natural products and pharmaceuticals.

-

Condensation Reactions: The ketone can react with hydrazines or hydroxylamines to form hydrazones and oximes, which can serve as bioisosteres or introduce new hydrogen bonding patterns.

Conclusion

This compound is a strategically designed chemical intermediate with immense potential for researchers in drug discovery and organic synthesis. Its trifunctional nature allows for a modular and highly controlled approach to the synthesis of diverse and complex molecules. By understanding the distinct reactivity of each functional group and leveraging modern synthetic methodologies like palladium-catalyzed cross-coupling, scientists can efficiently navigate chemical space to develop novel therapeutic agents. This guide provides the foundational knowledge and practical insights necessary to unlock the full potential of this valuable building block.

References

- Benchchem. (2025).

-

Keri, R. S., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 177788344, methyl (2S)-2-amino-2-(2-bromothiazol-4-yl)acetate. PubChem. [Link]

-

Priya, S. S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30, 1-24. [Link]

-

Abbas, S. Y., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. [Link]

-

Wang, G., et al. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega, 5(16), 9370–9376. [Link]

- ResearchGate. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.

- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

-